molecular formula C10H13BFNO2 B1407384 (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid CAS No. 1704073-15-3

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid

Cat. No. B1407384
M. Wt: 209.03 g/mol
InChI Key: WXTMKDJAANPCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid” is a chemical compound with the molecular weight of 209.03 . It is a type of phenylboronic acid, which is a well-known bioactive molecule with a wide range of pharmacological properties .


Molecular Structure Analysis

The molecular structure of “(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid” has been characterized by IR, 1 H NMR, 13 C NMR and MS . The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .


Chemical Reactions Analysis

Phenylboronic acids, including “(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid”, are often used as reactants in coupling reactions . They have been used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid” include a molecular weight of 209.03 . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 387.6±52.0 °C at 760 mmHg .

Scientific Research Applications

1. Organic Liquid Electrolyte-Based Fluoride Shuttle Batteries

A study by Kucuk and Abe (2020) explored the use of boron-based anion acceptors (AAs), including compounds structurally similar to (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid, in organic liquid electrolyte-based fluoride shuttle batteries (FSBs). They found that the acidity strength of the borates impacts the electrochemical compatibility and performance of the batteries, with certain borates enhancing fluoride ion conductivity and CsF solubility (Kucuk & Abe, 2020).

2. Colorimetric Sensing of Fluoride Ions

Wade and Gabbaï (2009) investigated the use of pyridinium boranes, similar in structure to (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid, for colorimetric turn-on sensing of fluoride ions in H2O/CHCl3 mixtures. They found that fluoride binding induces a significant color change due to an intramolecular charge transfer process (Wade & Gabbaï, 2009).

3. Modulation of Carbon Nanotube Properties

Mu et al. (2012) demonstrated that phenyl boronic acids, related to (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid, can modulate the optical properties of single-walled carbon nanotubes (SWNTs) when conjugated to polyethylene glycol. This study provides insights into the potential application of these compounds in enhancing the photoluminescence quantum yield of SWNTs (Mu et al., 2012).

4. Crystal Structure and Physicochemical Properties

Huang et al. (2021) synthesized and analyzed compounds structurally similar to (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid, providing detailed crystallographic, conformational, and physicochemical analyses. These findings contribute to the understanding of molecular structures and properties of similar boronic acid ester intermediates (Huang et al., 2021).

Safety And Hazards

The safety information for “(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid” indicates that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing hands and face thoroughly after handling .

properties

IUPAC Name

(4-fluoro-3-pyrrolidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTMKDJAANPCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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